molecular formula C16H14N2O5 B10977537 {4-[(1,3-Benzodioxol-5-ylcarbamoyl)amino]phenyl}acetic acid

{4-[(1,3-Benzodioxol-5-ylcarbamoyl)amino]phenyl}acetic acid

Cat. No.: B10977537
M. Wt: 314.29 g/mol
InChI Key: VKQGXIMIFSPEQN-UHFFFAOYSA-N
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Description

2-(4-{[(1,3-BENZODIOXOL-5-YLAMINO)CARBONYL]AMINO}PHENYL)ACETIC ACID is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxole moiety, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(1,3-BENZODIOXOL-5-YLAMINO)CARBONYL]AMINO}PHENYL)ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Amidation Reaction: The benzodioxole derivative is then reacted with an amine to form the corresponding amide.

    Acylation: The amide is further acylated with acetic anhydride to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(1,3-BENZODIOXOL-5-YLAMINO)CARBONYL]AMINO}PHENYL)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

2-(4-{[(1,3-BENZODIOXOL-5-YLAMINO)CARBONYL]AMINO}PHENYL)ACETIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{[(1,3-BENZODIOXOL-5-YLAMINO)CARBONYL]AMINO}PHENYL)ACETIC ACID involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-{[(1,3-BENZODIOXOL-5-YLAMINO)CARBONYL]AMINO}PHENYL)PROPIONIC ACID: Similar structure with a propionic acid moiety instead of acetic acid.

    2-(4-{[(1,3-BENZODIOXOL-5-YLAMINO)CARBONYL]AMINO}PHENYL)BUTYRIC ACID: Contains a butyric acid moiety.

Uniqueness

2-(4-{[(1,3-BENZODIOXOL-5-YLAMINO)CARBONYL]AMINO}PHENYL)ACETIC ACID is unique due to its specific combination of the benzodioxole moiety and the acetic acid group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]acetic acid

InChI

InChI=1S/C16H14N2O5/c19-15(20)7-10-1-3-11(4-2-10)17-16(21)18-12-5-6-13-14(8-12)23-9-22-13/h1-6,8H,7,9H2,(H,19,20)(H2,17,18,21)

InChI Key

VKQGXIMIFSPEQN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)CC(=O)O

solubility

>47.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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